Fmoc-3-Abz-OH

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

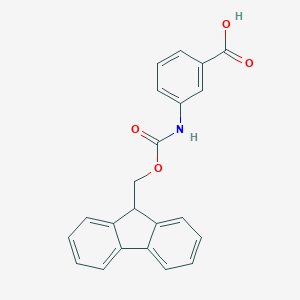

Structure

3D Structure

Propiedades

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20H,13H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXDSSUGFNVDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185116-42-1 | |

| Record name | 3-(9-Fluorenylmethyloxycarbonyl)amino-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-3-Abz-OH: A Technical Guide to its Application in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3-Abz-OH (N-α-(9-Fluorenylmethoxycarbonyl)-3-aminobenzoic acid) is a versatile chemical compound that serves a dual purpose in modern biochemical research. Primarily, it functions as a key building block in solid-phase peptide synthesis (SPPS) , enabling the incorporation of the fluorescent 3-aminobenzoyl (Abz) group into peptide chains. This intrinsic fluorescence is pivotal for its second major application: the creation of fluorogenic peptide substrates for the sensitive and continuous assay of protease activity. These substrates are frequently designed as Fluorescence Resonance Energy Transfer (FRET) pairs, where the Abz group acts as a fluorophore that is quenched by a suitable acceptor. Enzymatic cleavage of the peptide backbone separates the FRET pair, resulting in a measurable increase in fluorescence. This technical guide provides an in-depth overview of the properties of this compound, detailed protocols for its use in peptide synthesis and enzyme kinetics, and a summary of its applications in drug discovery and molecular biology.

Physicochemical and Fluorescent Properties

This compound is a white powder with a molecular weight of 359.4 g/mol .[1] The fluorenylmethoxycarbonyl (Fmoc) group provides a temporary, base-labile protecting group for the amino functionality, making it ideal for the iterative process of peptide synthesis.[1] The 3-aminobenzoyl (Abz) moiety is the functional core for fluorescence-based applications.

| Property | Value | Reference |

| Synonyms | Fmoc-3-aminobenzoic acid, Fmoc-m-Abz-OH | [1] |

| CAS Number | 185116-42-1 | [1] |

| Molecular Formula | C₂₂H₁₇NO₄ | [1] |

| Molecular Weight | 359.4 g/mol | [1] |

| Melting Point | 222 - 228 °C | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

| Fluorescence Ex (nm) | ~320-340 | |

| Fluorescence Em (nm) | ~420 |

Core Applications in Biochemistry

The utility of this compound in biochemistry is primarily centered around two interconnected applications: its use as a building block in peptide synthesis and the subsequent use of the resulting peptides in fluorescence-based enzyme assays.

Solid-Phase Peptide Synthesis (SPPS)

This compound is readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols. The Fmoc protecting group is stable under the acidic conditions used for side-chain deprotection but is easily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.[2]

Fluorogenic Protease Substrates and FRET

The Abz group, once incorporated into a peptide, can serve as a fluorophore. In the design of fluorogenic protease substrates, the Abz group is often paired with a quencher molecule, such as 2,4-dinitrophenyl (Dnp) or N-(2,4-dinitrophenyl)ethylenediamine (EDDnp). This donor-acceptor pair is positioned on opposite sides of a protease-specific cleavage site within the peptide.

In the intact peptide, the close proximity of the Abz (donor) and the quencher (acceptor) allows for Fluorescence Resonance Energy Transfer (FRET), where the energy from the excited Abz is non-radiatively transferred to the quencher, resulting in minimal fluorescence.[3] Upon enzymatic cleavage of the peptide bond between the donor and acceptor, they diffuse apart, disrupting FRET and leading to a significant increase in the fluorescence of the Abz group.[3] This increase in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.

Experimental Protocols

Synthesis of a Fluorogenic Peptide Substrate Containing 3-Abz

This protocol outlines the manual synthesis of a generic FRET-based peptide substrate for a hypothetical protease, with the sequence: Dnp-Lys-Ala-Ala-Abz-Arg-Arg-NH₂ . This example places the quencher (Dnp) on a lysine side chain and the fluorophore (Abz) within the peptide backbone.

Materials:

-

Rink Amide resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Ala-OH

-

This compound

-

Fmoc-Lys(Dnp)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin substitution), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Repeat Cycles: Repeat the deprotection (step 2) and coupling (step 3) steps for the subsequent amino acids in the sequence: Fmoc-Arg(Pbf)-OH, this compound, Fmoc-Ala-OH, Fmoc-Ala-OH, and finally Fmoc-Lys(Dnp)-OH.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Peptide Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protease Activity Assay Using the Synthesized Fluorogenic Substrate

This protocol describes a general procedure for measuring protease activity in a 96-well plate format.

Materials:

-

Purified fluorogenic peptide substrate (e.g., Dnp-Lys-Ala-Ala-Abz-Arg-Arg-NH₂)

-

Purified protease of interest

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 7.5; buffer composition should be optimized for the specific protease)

-

Protease inhibitor (for control experiments)

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of the fluorogenic peptide substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the assay buffer.

-

Enzyme Preparation: Prepare a stock solution of the purified protease in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer.

-

Add the fluorogenic peptide substrate to each well to achieve the desired final concentration.

-

For control wells, add a known inhibitor of the protease.

-

Initiate the reaction by adding the protease to the appropriate wells. The final volume in each well should be consistent (e.g., 100-200 µL).

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation (~330 nm) and emission (~420 nm) wavelengths for the Abz fluorophore.

-

Monitor the increase in fluorescence intensity over time, taking readings at regular intervals (e.g., every 1-5 minutes) for a duration sufficient to establish an initial linear rate.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each reaction.

-

Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

-

To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

Quantitative Data

The kinetic parameters of a protease are crucial for understanding its substrate specificity and catalytic efficiency. The following table provides hypothetical kinetic data for a protease with an Abz-containing fluorogenic substrate. Actual values must be determined experimentally.

| Substrate | Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Dnp-Lys-Ala-Ala-Abz -Arg-Arg-NH₂ | Hypothetical Protease X | 15 | 2.5 | 1.67 x 10⁵ |

| Dnp-Lys-Gly-Gly-Abz -Ser-Ser-NH₂ | Hypothetical Protease X | 120 | 0.5 | 4.17 x 10³ |

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: Workflow for Solid-Phase Peptide Synthesis of an Abz-containing peptide.

FRET-Based Protease Assay Mechanism

Caption: Mechanism of a FRET-based protease assay using an Abz-quencher pair.

Conclusion

This compound is an indispensable tool for researchers in biochemistry, molecular biology, and drug development. Its utility as a building block for the synthesis of fluorogenic peptide substrates enables the sensitive and continuous monitoring of protease activity. The ability to tailor the peptide sequence allows for the development of highly specific assays for a wide range of proteases, facilitating high-throughput screening of enzyme inhibitors and the study of enzyme kinetics. The robust nature of Fmoc-based SPPS combined with the favorable fluorescent properties of the Abz group ensures that this compound will remain a valuable reagent in the advancement of life sciences research.

References

Fmoc-3-Aminobenzoic Acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Fmoc-3-aminobenzoic acid, a key building block for researchers, scientists, and drug development professionals. This document outlines its core chemical attributes, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its role as a versatile linker molecule.

Core Chemical Properties

Fmoc-3-aminobenzoic acid, a derivative of 3-aminobenzoic acid protected with a fluorenylmethyloxycarbonyl (Fmoc) group, is a white to off-white solid.[1][2] Its chemical structure allows for its use as a non-natural amino acid or a rigid linker in peptide synthesis and other chemical conjugations. The Fmoc protecting group provides stability under acidic conditions while being readily removable with a mild base, a cornerstone of Fmoc-based solid-phase peptide synthesis.[3]

Physicochemical Data

A summary of the key physicochemical properties of Fmoc-3-aminobenzoic acid is presented in the table below. While some values are predicted, they offer valuable insights for experimental design.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₇NO₄ | [2] |

| Molecular Weight | 359.37 g/mol | [2] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | Not experimentally determined for Fmoc-3-aminobenzoic acid. For comparison, the unprotected 3-aminobenzoic acid has a melting point of 178-180 °C.[4] A related compound, Fmoc-Phe-Dbz-OH, melts at 174–176 °C.[5] | N/A |

| Boiling Point (Predicted) | 548.3 ± 33.0 °C | [2] |

| Density (Predicted) | 1.352 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.13 ± 0.10 | [2] |

| Solubility | The parent compound, 3-aminobenzoic acid, is slightly soluble in water and soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether.[4] Fmoc-3-aminobenzoic acid is soluble in common SPPS solvents like N,N-dimethylformamide (DMF). | N/A |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

Fmoc-3-aminobenzoic acid is primarily utilized in solid-phase peptide synthesis (SPPS). The following section details a generalized protocol for its incorporation into a peptide chain.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-aminobenzoic acid

This protocol outlines the key steps for the manual incorporation of Fmoc-3-aminobenzoic acid into a peptide sequence on a solid support (resin).

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for a minimum of 30 minutes.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Drain the piperidine solution and wash the resin thoroughly with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.

3. Coupling of Fmoc-3-aminobenzoic acid:

-

In a separate vial, dissolve Fmoc-3-aminobenzoic acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the activation mixture.

-

Add the activated Fmoc-3-aminobenzoic acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.

-

Drain the coupling solution and wash the resin extensively with DMF.

4. Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with a capping solution, such as a mixture of acetic anhydride and DIPEA in DMF.

5. Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid to be added to the peptide chain.

6. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

-

After the cleavage reaction, precipitate the peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

7. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry (MS) and analytical HPLC.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the synthesis and application of Fmoc-3-aminobenzoic acid.

Caption: Synthesis of Fmoc-3-aminobenzoic acid.

Caption: General workflow for Fmoc-SPPS.

Applications in Research and Drug Development

Fmoc-3-aminobenzoic acid serves as a crucial building block in several areas of research:

-

Introduction of Structural Rigidity: The benzene ring of 3-aminobenzoic acid introduces a rigid, planar element into a peptide backbone. This can be used to constrain the conformation of peptides, which is often a key strategy in the design of peptidomimetics with enhanced biological activity and stability.

-

Synthesis of Unnatural Peptides: As a non-proteinogenic amino acid, it allows for the creation of peptides with novel structures and properties that are not accessible with the 20 standard amino acids.[6][7]

-

Development of Molecular Scaffolds: The aromatic ring can be further functionalized, making Fmoc-3-aminobenzoic acid a versatile scaffold for the development of combinatorial libraries of small molecules.

-

Linker Chemistry: It can function as a rigid linker to connect different molecular entities, such as a peptide to a drug molecule in an antibody-drug conjugate (ADC) or a small molecule-drug conjugate (SMDC), or to attach a peptide to a solid support.[8]

Conclusion

Fmoc-3-aminobenzoic acid is a valuable and versatile reagent for chemical biologists, medicinal chemists, and materials scientists. Its well-defined structure and compatibility with standard Fmoc-based solid-phase peptide synthesis protocols make it an important tool for the design and synthesis of novel peptides and other complex organic molecules with tailored properties for a wide range of applications in research and drug discovery.

References

- 1. 99-05-8 CAS | 3-AMINOBENZOIC ACID | Amino Acids & Derivatives | Article No. 01039 [lobachemie.com]

- 2. FMOC-3-AMINOBENZOIC ACID CAS#: 185116-42-1 [amp.chemicalbook.com]

- 3. chempep.com [chempep.com]

- 4. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-3-Abz-OH: Structure, Properties, and Applications

This guide provides a detailed overview of N-α-Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH), a key reagent for researchers, chemists, and professionals in drug development and peptide synthesis. It covers the molecule's chemical structure, physicochemical properties, and its primary application in solid-phase peptide synthesis.

Core Compound Properties

This compound is an amino acid derivative where the amino group of 3-aminobenzoic acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental to its utility in chemical synthesis, as it is stable under various conditions but can be selectively removed with a mild base.

A summary of its key quantitative data is presented below.

| Property | Value | References |

| Molecular Formula | C₂₂H₁₇NO₄ | [1][2][3] |

| Molecular Weight | 359.37 g/mol | [3][4] |

| 359.38 g/mol | [5] | |

| 359.39 g/mol | [6] | |

| 359.4 g/mol | [1][2] | |

| CAS Number | 185116-42-1 | [1][3][6] |

| Appearance | White powder | [1][4] |

| Melting Point | 222 - 228 °C | [1] |

| Purity | ≥97% (HPLC) | [1] |

Chemical Structure

The structure of this compound consists of a central benzoic acid ring substituted at the 3-position with an amine. This amine is linked to the Fmoc protecting group via a carbamate linkage.

Experimental Protocol: Application in Peptide Synthesis

This compound is a critical building block in Fmoc solid-phase peptide synthesis (SPPS).[3][4] This methodology allows for the efficient assembly of custom peptide chains on a solid resin support. The general workflow involves a repeated cycle of deprotection, activation, and coupling steps.

The diagram below illustrates the logical flow of a single coupling cycle in Fmoc-SPPS.

Methodology for a a single coupling cycle using this compound:

-

Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink Amide resin) to which the first amino acid is already attached and its N-terminal Fmoc group has been removed.

-

This compound Activation: In a separate vessel, dissolve this compound and an activating agent (e.g., HBTU/HOBt or HATU) in a suitable solvent like N,N-Dimethylformamide (DMF). Add a base such as N,N-Diisopropylethylamine (DIPEA) to initiate the activation process, forming an active ester.

-

Coupling Reaction: Introduce the activated this compound solution to the reaction vessel containing the deprotected, resin-bound peptide chain. Allow the mixture to react for 1-2 hours at room temperature to ensure complete coupling.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove any unreacted reagents and by-products.

-

Fmoc Deprotection: To prepare for the next coupling cycle, remove the Fmoc group from the newly added 3-Abz residue. This is achieved by treating the resin with a 20% solution of piperidine in DMF for approximately 10-20 minutes.

-

Final Wash: Wash the resin again with DMF to remove residual piperidine and the Fmoc-adduct, yielding a resin-bound peptide with a free N-terminal amine, ready for the next amino acid addition.

This cycle is repeated until the desired peptide sequence is synthesized. The use of this compound in this process incorporates a rigid, aromatic spacer into the peptide backbone, which can be useful for designing specific secondary structures or for use as a fluorescent probe scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(9-Fluorenylmethyloxycarbonyl)amino-benzoic acid | C22H17NO4 | CID 1501851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound = 98.0 HPLC 185116-42-1 [sigmaaldrich.com]

- 4. FMOC-3-AMINOBENZOIC ACID CAS#: 185116-42-1 [m.chemicalbook.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. 185116-42-1 Fmoc-(3)Abz-OH | 渡辺化学工業株式会社 [watanabechem.co.jp]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its strategic application has revolutionized the way peptides are constructed, enabling the synthesis of complex biomolecules with high fidelity and yield. This technical guide provides a comprehensive overview of the Fmoc group, detailing its core principles, chemical mechanisms, quantitative performance data, and detailed experimental protocols for its use.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group in peptide synthesis is rooted in its unique lability under mild basic conditions, while remaining stable to the acidic conditions used to cleave most side-chain protecting groups. This orthogonality is the foundation of the widely adopted Fmoc/tBu (tert-butyl) strategy in SPPS.[1][2][3]

The key advantages of the Fmoc protecting group include:

-

Mild Deprotection Conditions: Removal of the Fmoc group is typically achieved with a secondary amine base, most commonly piperidine, which preserves the integrity of acid-sensitive functionalities on the peptide and the resin linker.[4][5]

-

Orthogonality: The base-labile nature of the Fmoc group allows for the selective deprotection of the N-terminal α-amino group without affecting the acid-labile side-chain protecting groups, which are removed at the final cleavage step.[2][4]

-

UV-Monitoring: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance, which can be exploited for real-time quantitative monitoring of the deprotection reaction, allowing for precise reaction control.[6][7][8]

The Chemistry of Fmoc Protection and Deprotection

The strategic use of the Fmoc group involves its efficient introduction onto the α-amino group of an amino acid and its subsequent clean removal to allow for peptide bond formation.

Fmoc Protection of Amino Acids

The Fmoc group is typically introduced by reacting a free amino acid with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[9][] Fmoc-OSu is generally preferred due to its greater stability and lower propensity for side reactions, such as the formation of dipeptides.[11]

Mechanism of Fmoc Protection:

The protection reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.

Fmoc Deprotection

The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis. It is achieved through a base-catalyzed β-elimination reaction.[9] Piperidine is the most common deprotection reagent, acting as both the base and a scavenger for the dibenzofulvene (DBF) byproduct.[5]

Mechanism of Fmoc Deprotection:

The reaction is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base. This is followed by a β-elimination that releases the free amine, carbon dioxide, and DBF. The excess base then traps the reactive DBF.

References

- 1. biosynth.com [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. total-synthesis.com [total-synthesis.com]

- 11. nbinno.com [nbinno.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc-Amino Acid Utilization

For Researchers, Scientists, and Drug Development Professionals

The strategic application of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids has become the bedrock of modern solid-phase peptide synthesis (SPPS). This in-depth technical guide delineates the core principles of Fmoc chemistry, offering a comprehensive overview of the synthesis workflow, detailed experimental protocols, and critical data for optimizing peptide production. The mild reaction conditions and orthogonal protection strategy afforded by Fmoc chemistry have enabled the routine synthesis of complex and modified peptides with high fidelity, revolutionizing both basic research and pharmaceutical development.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The synthesis proceeds from the C-terminus to the N-terminus. The foundational principle of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. This allows for an orthogonal protection strategy where acid-labile protecting groups are used for the amino acid side chains. This orthogonality ensures that the N-terminus can be selectively deprotected for chain elongation without prematurely removing the side-chain protecting groups.

The synthesis cycle comprises three fundamental steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain.

-

Washing: Thorough rinsing of the resin to eliminate excess reagents and byproducts.

-

Amino Acid Coupling: Activation of the incoming Fmoc-amino acid's carboxyl group and its subsequent reaction with the newly liberated N-terminal amine on the peptide-resin to form a peptide bond.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically in a single step using a strong acid cocktail.

The Fmoc-SPPS Workflow: A Visual Representation

The entire process of Fmoc-SPPS can be visualized as a four-stage workflow, from initial resin preparation to the final analysis of the purified peptide.

Quantitative Data in Fmoc-SPPS

The success of peptide synthesis hinges on the efficiency of each chemical step. The following tables provide a summary of quantitative data for key processes in Fmoc-SPPS.

Table 1: Performance Comparison of Common Coupling Reagents

The choice of coupling reagent significantly impacts coupling efficiency and the preservation of stereochemical integrity (i.e., minimizing racemization).

| Coupling Reagent | Reagent Type | Typical Coupling Time (minutes) | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 | >95 | Very Low[1] |

| HBTU | Aminium/Uronium Salt | 20-60 | >95 | Low[1] |

| HCTU | Aminium/Uronium Salt | 15-45 | >95 | Very Low[1] |

| PyBOP | Phosphonium Salt | 30-120 | >95 | Low[1] |

| DIC/HOBt | Carbodiimide/Additive | 60-180 | >90 | Low to Moderate |

| DIC/Oxyma | Carbodiimide/Additive | 30-120 | >95 | Very Low |

Data is compiled from various sources and can be sequence-dependent.

Table 2: Comparison of Fmoc Deprotection Reagents

Piperidine is the most common reagent for Fmoc deprotection; however, alternatives are available.

| Deprotection Reagent | Typical Concentration | Typical Deprotection Time (minutes) | Relative Efficiency | Notes |

| Piperidine | 20% in DMF | 3-5 (x2) | Standard | Most widely used. |

| Piperazine | 20% in DMF | 5-10 (x2) | Slightly lower | Can reduce aspartimide formation. |

| DBU | 2-10% in DMF | 1-5 (x2) | Higher | Very fast, but can increase side reactions. Often used with a scavenger. |

| 4-Methylpiperidine | 20% in DMF | 3-5 (x2) | Comparable to Piperidine | A common alternative to piperidine. |

DMF: N,N-Dimethylformamide; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Table 3: Common Cleavage Cocktails for Fmoc-SPPS

The composition of the cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues.

| Reagent Cocktail | Composition (v/v) | Typical Cleavage Time (hours) | Target Residues and Applications |

| TFA/TIS/H₂O | 95:2.5:2.5 | 2-4 | General purpose for peptides without sensitive residues like Cys, Met, or Trp. |

| TFA/TIS/EDT/H₂O | 94:1:2.5:2.5 | 2-4 | For peptides containing Cys(Trt). |

| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | 2-4 | "Universal" cocktail for peptides with multiple sensitive residues. |

| TFA/DCM | 1-2% TFA in DCM | 0.5-2 | For cleavage from very acid-sensitive resins (e.g., 2-chlorotrityl) to yield a protected peptide. |

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DCM: Dichloromethane

Detailed Experimental Protocols

Resin Preparation and First Amino Acid Loading

-

Resin Swelling: Place the desired amount of resin in a reaction vessel. Add a suitable solvent (e.g., DMF or DCM) and allow the resin to swell for at least 30-60 minutes with occasional agitation.[2] Drain the solvent.

-

First Amino Acid Loading (for Wang Resin):

-

Dissolve the first Fmoc-amino acid (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HOBt, 2-4 equivalents) in DMF.

-

Add a carbodiimide (e.g., DIC, 2-4 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Add a catalytic amount of DMAP (0.1 equivalents).

-

Allow the reaction to proceed for 2-12 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM.

-

Cap any unreacted hydroxyl groups on the resin using an acetic anhydride/pyridine solution.

-

The SPPS Cycle: Deprotection and Coupling

-

Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.[2]

-

Mix for 3 minutes, then drain.[2]

-

Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[2]

-

Drain the deprotection solution.

Figure 2: Mechanism of Fmoc deprotection. -

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[1][2]

-

Add a base (e.g., DIPEA, 6 equivalents) to the amino acid solution to activate it.[1]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Mix for 1-2 hours at room temperature.[2]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[2]

-

Monitoring the Reaction: The completeness of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, which detects free primary amines. A negative test result (e.g., yellow beads) indicates a complete reaction.

Final Cleavage and Deprotection

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described above.

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Add the appropriate cleavage cocktail (see Table 3) to the dried peptide-resin.

-

Incubate the mixture at room temperature with occasional agitation for the recommended time.

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin.

-

Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[2]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Analysis

-

Purification: The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[3]

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Inject the sample onto a C18 column.

-

Elute the peptide using a gradient of increasing acetonitrile concentration.

-

Collect fractions corresponding to the desired peptide peak.

-

-

Analysis: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (MS).[3]

Common Side Reactions and Troubleshooting

Even with optimized protocols, side reactions can occur. Being able to identify and mitigate these is crucial for successful peptide synthesis.

-

Incomplete Coupling: This can be caused by steric hindrance or peptide aggregation.

-

Solution: Increase coupling time, use a more potent coupling reagent (e.g., HATU), or perform a "double coupling" by repeating the coupling step.

-

-

Racemization: The loss of stereochemical integrity at the α-carbon, particularly for residues like His and Cys.

-

Solution: Use a coupling reagent with low racemization potential (see Table 1) and a weaker base like N-methylmorpholine (NMM).

-

-

Diketopiperazine Formation: Cyclization and cleavage of the N-terminal dipeptide from the resin, especially with Pro or Gly in the second or third position.

-

Solution: Use a 2-chlorotrityl resin, which is more sterically hindered, or couple a pre-formed dipeptide.

-

-

Aspartimide Formation: Cyclization of aspartic acid side chains, particularly in Asp-Gly or Asp-Ser sequences, leading to impurities.

-

Solution: Protect the aspartic acid side chain with a more sterically hindered group (e.g., O-2,4-dichlorobenzyl) or add HOBt to the deprotection solution.

-

Conclusion

The Fmoc-based solid-phase peptide synthesis strategy offers a robust and versatile platform for the chemical synthesis of peptides. A thorough understanding of the underlying chemical principles, careful selection of reagents, and adherence to optimized protocols are paramount to achieving high yields of pure product. This guide provides the foundational knowledge and practical data necessary for researchers to successfully navigate the intricacies of Fmoc-amino acid utilization in their scientific endeavors.

References

An In-Depth Technical Guide to Aminobenzoic Acid Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of aminobenzoic acid-based fluorescent probes, detailing their synthesis, photophysical properties, and diverse applications in research and drug development. The information is presented to be a practical resource, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to Aminobenzoic Acid Fluorescent Probes

Aminobenzoic acids are a class of aromatic compounds possessing both an amino and a carboxylic acid functional group. Their inherent fluorescence and environmentally sensitive photophysical properties make them valuable core structures for the design of fluorescent probes.[1][2] These probes are instrumental in elucidating biological processes, with applications ranging from sensing metal ions and pH to bioimaging and enzyme activity assays.

The position of the amino group relative to the carboxylic acid (ortho-, meta-, or para-) significantly influences the probe's spectral properties and its suitability for specific applications. Furthermore, derivatization of the amino and carboxyl groups allows for the fine-tuning of these properties and for conjugation to other molecules, such as peptides and nanoparticles.

Core Principles and Mechanisms of Action

The fluorescence of aminobenzoic acid derivatives is often governed by intramolecular charge transfer (ICT) processes.[2][3][4] Upon photoexcitation, an electron can be transferred from the electron-donating amino group to the electron-accepting carboxylic acid group, leading to a more polar excited state.[2] The energy of this charge transfer state is sensitive to the polarity of the surrounding environment, resulting in changes in the fluorescence emission spectrum.[5] This solvatochromism is a key principle behind their use as environmental sensors.

Fluorescence quenching is another important mechanism. This can occur through various processes, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and static or dynamic quenching upon interaction with an analyte.[6][7] "Turn-on" probes are designed to be initially non-fluorescent or weakly fluorescent, with a significant increase in fluorescence intensity upon binding to a target analyte, which can be achieved by inhibiting a quenching process.

Quantitative Data: Photophysical Properties

The following tables summarize key photophysical properties of various aminobenzoic acid derivatives, providing a comparative overview for probe selection.

Table 1: Photophysical Properties of Aminobenzoic Acid Derivatives in Different Solvents

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference(s) |

| p-Aminobenzoic acid (PABA) | Water | 288 | 345 | 0.03 | 1.2 | [5] |

| p-Aminobenzoic acid (PABA) | Ethanol | 290 | 340 | 0.11 | - | [5] |

| p-Aminobenzoic acid (PABA) | Dioxane | 295 | 335 | 0.20 | - | [5] |

| 3-Aminobenzoic acid (3ABA) | Water | 295 | 405 | - | - | [2] |

| 3-Aminobenzoic acid (3ABA) | Acetonitrile | 300 | 380 | - | - | [2] |

| 3,5-Diaminobenzoic acid (DABA) | Water | 305 | 430 | - | - | |

| 3,5-Diaminobenzoic acid (DABA) | Methanol | 310 | 415 | - | - | |

| o-Aminobenzoic acid (Abz)-Phe-NHCH₃ | Water | 320 | 420 | 0.05 | 1.5 | [8] |

| o-Aminobenzoic acid (Abz)-Phe-NHCH₃ | SDS Micelles | 320 | 415 | 0.15 | 4.5 | [8] |

Table 2: pH-Dependent Photophysical Properties of p-Aminobenzoic Acid Derivatives

| Compound | pH | Excitation Max (nm) | Emission Max (nm) | Reference(s) |

| p-Aminobenzoic acid (PABA) | 2.0 | 275 | 340 | [1][9] |

| p-Aminobenzoic acid (PABA) | 7.0 | 288 | 345 | [1][9] |

| p-Aminobenzoic acid (PABA) | 11.0 | 295 | 350 | [1][9] |

| 4-(Dimethylamino)benzoic acid | 2.0 | 290 | 350 | [1][9] |

| 4-(Dimethylamino)benzoic acid | 7.0 | 300 | 450 (ICT) | [1][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving aminobenzoic acid fluorescent probes. These protocols are based on established methods and can be adapted for specific research needs.

Synthesis of an ortho-Aminobenzoyl (Abz)-Labeled Peptide

This protocol describes the solid-phase synthesis of a peptide labeled with the fluorescent probe ortho-aminobenzoic acid (Abz).

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

ortho-Aminobenzoic acid (Abz)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase peptide synthesis vessel

-

Shaker

-

HPLC system for purification

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF. Add DIC (3 eq.) and Oxyma Pure (3 eq.). Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Abz Labeling: For the N-terminal labeling, dissolve ortho-aminobenzoic acid (3 eq.) in DMF. Add DIC (3 eq.) and Oxyma Pure (3 eq.). Add the solution to the deprotected N-terminus of the peptide-resin and shake for 4 hours.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the Abz-labeled peptide using mass spectrometry and analytical HPLC.

Detection of Metal Ions

This protocol outlines a general procedure for the detection of metal ions using an aminobenzoic acid-based fluorescent probe.

Materials:

-

Aminobenzoic acid fluorescent probe stock solution (e.g., in DMSO or ethanol)

-

Buffer solution (e.g., HEPES, Tris-HCl, at a specific pH)

-

Stock solutions of various metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺, etc.)

-

Fluorometer

Procedure:

-

Preparation of Probe Solution: Prepare a working solution of the aminobenzoic acid probe in the chosen buffer. The final concentration will depend on the probe's properties but is typically in the low micromolar range.

-

Fluorescence Measurement of the Free Probe: Transfer the probe solution to a cuvette and measure its initial fluorescence spectrum using the fluorometer. Record the excitation and emission maxima and the fluorescence intensity.

-

Titration with Metal Ions: Add small aliquots of a metal ion stock solution to the cuvette containing the probe. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

-

Fluorescence Measurements: Measure the fluorescence spectrum after each addition of the metal ion.

-

Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration. This can be used to determine the detection limit and the binding constant.

-

Selectivity Test: Repeat the experiment with other metal ions to assess the selectivity of the probe.

Measurement of Intracellular pH

This protocol describes how to measure intracellular pH (pHi) using a pH-sensitive aminobenzoic acid derivative.[10][11][12]

Materials:

-

pH-sensitive aminobenzoic acid probe (e.g., a derivative of p-aminobenzoic acid)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Calibration buffers of known pH containing ionophores (e.g., nigericin and valinomycin)

-

Fluorescence microscope or plate reader with appropriate filters

Procedure:

-

Cell Culture: Culture the cells of interest to an appropriate confluency on glass-bottom dishes or in a microplate.

-

Probe Loading: Incubate the cells with the aminobenzoic acid probe in serum-free medium for 30-60 minutes at 37°C. The optimal probe concentration and loading time should be determined empirically.

-

Washing: Wash the cells twice with pre-warmed PBS to remove any extracellular probe.

-

Fluorescence Imaging/Measurement: Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader. For ratiometric probes, acquire images or readings at two different excitation or emission wavelengths.

-

Calibration: At the end of the experiment, perfuse the cells with calibration buffers of different known pH values in the presence of ionophores to equilibrate the intracellular and extracellular pH. Record the fluorescence ratio at each pH to generate a calibration curve.

-

Data Analysis: Convert the fluorescence ratios from the experimental cells to pHi values using the calibration curve.

Enzyme Activity Assay

This protocol provides a framework for measuring enzyme activity using a fluorogenic aminobenzoic acid-based substrate.[13][14]

Materials:

-

Fluorogenic aminobenzoic acid-based enzyme substrate

-

Purified enzyme

-

Assay buffer specific for the enzyme of interest

-

Inhibitor (optional)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor (if used) in the appropriate assay buffer.

-

Enzyme Reaction: In a microplate well or cuvette, add the assay buffer and the enzyme solution.

-

Initiate Reaction: Start the reaction by adding the fluorogenic substrate.

-

Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometer or plate reader. The cleavage of the substrate by the enzyme will separate a quenching group from the aminobenzoic acid fluorophore, leading to an increase in fluorescence.

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Kinetic Analysis: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentration.

-

Inhibition Assay (Optional): To test for enzyme inhibition, pre-incubate the enzyme with various concentrations of an inhibitor before adding the substrate and measure the effect on the reaction velocity.

Mandatory Visualizations

Signaling Pathway: Enzyme-Activated Probe for Apoptosis Detection

Caption: Caspase-3 activation pathway leading to fluorescence.

Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors

Caption: High-throughput screening workflow for inhibitors.

Logical Relationship: 'Turn-On' Probe Mechanism for Viscosity Sensing

Caption: Viscosity sensing 'turn-on' probe mechanism.

Conclusion

Aminobenzoic acid fluorescent probes represent a versatile and powerful class of tools for researchers in the life sciences and drug discovery. Their tunable photophysical properties, coupled with their sensitivity to the local microenvironment, enable a wide range of applications. This guide has provided a foundational understanding of these probes, along with practical data and protocols to facilitate their use in the laboratory. As research continues, the development of novel aminobenzoic acid derivatives with enhanced brightness, photostability, and target specificity will undoubtedly open up new avenues for scientific discovery.

References

- 1. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Report: Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond | NSF Public Access Repository [par.nsf.gov]

- 7. pure.mpg.de [pure.mpg.de]

- 8. Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Fmoc-3-Abz-OH in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) is a crucial building block in peptide synthesis and various applications in medicinal chemistry and materials science.[1] A thorough understanding of its solubility in common laboratory solvents is paramount for optimizing reaction conditions, ensuring efficient synthesis, and enabling its use in diverse experimental setups. This technical guide provides a comprehensive overview of the expected solubility of this compound based on the general principles of Fmoc-protected amino acids and the physicochemical properties of its constituent parts. While specific quantitative solubility data for this compound is not extensively published, this guide offers qualitative assessments and a detailed experimental protocol for its determination.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is primarily dictated by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain.[2]

-

The Fmoc Group: This bulky, nonpolar moiety generally imparts good solubility in a range of organic solvents, particularly polar aprotic solvents.[2]

-

The Amino Acid Moiety: In the case of this compound, the aminobenzoic acid portion introduces both aromatic character and a carboxylic acid group. The aromatic ring contributes to hydrophobicity, while the carboxylic acid can participate in hydrogen bonding and provides a site for ionization, which can influence solubility in polar and aqueous solvents.

Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents commonly employed in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO).[2] Conversely, they are typically sparingly soluble in water.

Qualitative Solubility Profile of this compound

Based on the core principles outlined above and information from various sources, a qualitative solubility profile for this compound can be predicted.

| Solvent Category | Common Examples | Expected Solubility of this compound | Rationale |

| Polar Aprotic Solvents | DMF, DMSO, NMP, THF | High | These solvents are effective at solvating both the polar and nonpolar regions of the molecule. DMF and NMP are standard solvents for peptide synthesis where high solubility of Fmoc-amino acids is required.[2] Some sources suggest that for difficult-to-dissolve Fmoc-amino acids, a mixture of DMF and DMSO can be effective.[3] |

| Polar Protic Solvents | Methanol, Ethanol | Moderate to Low | The ability to hydrogen bond may provide some solubility, but the large hydrophobic Fmoc group will limit it. |

| Nonpolar Solvents | Toluene, Hexane | Low to Insoluble | The overall polarity of the molecule, due to the carboxylic acid and the amide linkage, is too high for significant solubility in nonpolar solvents. |

| Chlorinated Solvents | Dichloromethane (DCM) | Moderate | DCM is a widely used solvent in organic synthesis and can often dissolve Fmoc-protected amino acids.[4] |

| Aqueous Solutions | Water | Sparingly Soluble | The large hydrophobic Fmoc group significantly limits water solubility. Solubility will be pH-dependent; in basic aqueous solutions, the carboxylic acid will be deprotonated to the more soluble carboxylate salt. |

Experimental Protocol for Determining Solubility

For precise quantitative data, the shake-flask method is the gold standard for determining equilibrium solubility.[2] This method involves equilibrating an excess of the solute with the solvent and then measuring the concentration of the dissolved compound.

Materials

-

This compound (solid)

-

Selected solvents (e.g., DMF, DMSO, Methanol, Water, etc.)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions of decreasing concentrations.

-

-

Generation of a Calibration Curve:

-

Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Plot the measured peak area (for HPLC) or absorbance (for UV-Vis) against the known concentrations of the standard solutions.

-

Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to determine the concentration of the unknown samples.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Seal the vials tightly.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted supernatant using the same method (HPLC or UV-Vis) as for the standard solutions.

-

-

Calculation of Solubility:

-

Using the peak area or absorbance from the analysis of the diluted supernatant and the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can affect the measured solubility of this compound:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

-

Purity of the Compound: Impurities in the this compound can alter its solubility characteristics.

-

Solvent Grade and Water Content: The presence of even small amounts of water in organic solvents can significantly impact the solubility of hydrophobic compounds.[5] It is advisable to use high-purity, anhydrous solvents when possible.

-

pH (for aqueous solutions): The protonation state of the carboxylic acid group will change with pH, thereby affecting the solubility in water.

Conclusion

References

A Technical Guide to Fmoc Solid-Phase Peptide Synthesis: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for the chemical synthesis of peptides. As a cornerstone of peptide research and drug development, Fmoc SPPS offers a versatile and efficient platform for creating custom peptide sequences with high purity. This document outlines the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis, tailored for a scientific audience.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1] The fundamental principle of this methodology lies in the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1][2] This orthogonal protection strategy allows for the selective removal of the N-terminal protecting group under mild basic conditions, without affecting the acid-labile protecting groups on the amino acid side chains.[1]

The entire process can be divided into four main stages: resin preparation, iterative chain elongation, final cleavage and deprotection, and purification and analysis.[1]

The Fmoc-SPPS Cycle

The core of the synthesis is the chain elongation stage, which consists of three repeating steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide. This is typically achieved by treating the resin with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][] The deprotection occurs via a β-elimination mechanism.[1][4]

-

Washing: Thorough washing of the resin to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is critical to prevent side reactions in the subsequent coupling step.[1]

-

Amino Acid Coupling: The activation and coupling of the next Fmoc-protected amino acid to the newly exposed N-terminus of the growing peptide chain. This is facilitated by a coupling reagent.[5]

This cycle is repeated until the desired peptide sequence is assembled.

Key Components and Reagents

Solid Supports (Resins)

The choice of resin is critical as it determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and influences the overall success of the synthesis.[1][5] The resin must be chemically inert to the reagents and solvents used during synthesis but allow for efficient cleavage of the peptide at the end.[1]

| Resin Type | C-Terminal Functionality | Cleavage Condition | Common Applications |

| Wang Resin | Carboxylic Acid | Strong acid (e.g., high % TFA) | Synthesis of C-terminal acid peptides.[5][6] |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Mild acid (e.g., 1-2% TFA in DCM) | Synthesis of protected peptide fragments; useful when C-terminal is a carboxylic acid.[1][6] |

| Rink Amide Resin | Amide | Strong acid (e.g., high % TFA) | Synthesis of C-terminal amide peptides.[5][6] |

| Sieber Amide Resin | Amide | Mild acid (e.g., 1-2% TFA in DCM) | Preparation of protected peptide amides.[1] |

The Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of this synthesis strategy. Its key features include:

-

Base Lability: It is readily cleaved by secondary amines like piperidine, proceeding through a β-elimination mechanism to yield dibenzofulvene, which is subsequently trapped by the amine.[4][7]

-

Acid Stability: It is stable to the acidic conditions used to remove side-chain protecting groups, providing orthogonality.[8]

Coupling Reagents

The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid. The choice of coupling reagent significantly impacts coupling efficiency, reaction time, and the degree of racemization.[9]

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization | Key Considerations |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Highly reactive and efficient, but can be expensive.[9] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low | A widely used and effective coupling reagent.[9] |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Similar to HATU in efficiency.[9] |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low | Offers a good balance of reactivity and stability.[9] |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | Low | A cost-effective option for routine synthesis.[9][10] |

| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >95 | Very Low | Oxyma is a superior alternative to HOBt, reducing side reactions.[9][11] |

Cleavage Cocktails and Scavengers

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups simultaneously. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[12] During this process, reactive cationic species are generated, which can modify sensitive amino acid residues.[12][13] Scavengers are added to the cleavage cocktail to trap these reactive species.[12]

| Cleavage Cocktail Composition | Target Residues / Application |

| TFA / H₂O (95:5) | For peptides containing only Arg(Pbf) and no other sensitive residues.[12] |

| TFA / TIS / H₂O (95:2.5:2.5) | A general-purpose cocktail for many sequences.[13] |

| TFA / TIS / EDT / H₂O (94:1:2.5:2.5) | For peptides containing Cys, Met, or Trp to minimize side reactions. EDT is particularly effective for protecting Cysteine.[12] |

| Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT - 82.5:5:5:5:2.5) | A "universal" cocktail for complex peptides with multiple sensitive residues.[13] |

| Reagent H (TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I) | Specifically designed to minimize oxidation of Methionine residues.[14] |

Experimental Protocols

Resin Preparation (Swelling)

-

Weigh the desired amount of resin (e.g., for a 0.1 mmol scale synthesis, approximately 300 mg is common) and place it into a suitable reaction vessel.[6]

-

Allow the resin to swell for at least 30-60 minutes at room temperature. This process increases the exposure of the reactive sites within the resin beads.[5][6]

-

After swelling, drain the solvent.

Fmoc Deprotection Protocol

-

Add a 20% (v/v) solution of piperidine in DMF to the swelled resin (approximately 10 mL per gram of resin).[15]

-

Agitate the mixture at room temperature for 5-7 minutes.[6][15] Some protocols suggest a two-step deprotection: an initial 2-minute treatment followed by draining and a second 5-minute treatment with fresh reagent.[15]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (e.g., 5 times) to remove all traces of piperidine and the cleaved Fmoc-dibenzofulvene adduct.[6]

Amino Acid Coupling Protocol (using HATU)

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HATU (e.g., 2.9 equivalents) in DMF.[9]

-

Add a base, such as N,N-Diisopropylethylamine (DIPEA) (e.g., 6 equivalents), to the amino acid solution to activate it.[9]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 15-45 minutes.[9] Longer coupling times may be necessary for difficult sequences.[6]

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF to remove excess reagents.

Final Cleavage and Peptide Precipitation Protocol

Note: This protocol is a general guideline. The specific cleavage cocktail should be chosen based on the peptide sequence (see Table 3).

-

After the final deprotection and washing steps, thoroughly dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.[12]

-

In a fume hood, prepare the appropriate cleavage cocktail fresh. For 100 mg of resin, use approximately 2 mL of the cocktail.[12]

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 1-3 hours.[12]

-

Filter the resin to collect the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[12]

-

Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.

-

Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.[12]

-

Centrifuge the suspension to pellet the precipitated peptide.

-

Carefully decant the ether, wash the peptide pellet with cold ether, and repeat the centrifugation.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.

Visualizing the Workflow and Mechanisms

Caption: High-level workflow of Fmoc solid-phase peptide synthesis.

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: General workflow for amino acid coupling in SPPS.

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technique that has become indispensable in both academic research and the pharmaceutical industry. Its reliance on a mild, orthogonal protection scheme allows for the routine synthesis of complex peptides. A thorough understanding of the core principles, careful selection of reagents, and adherence to optimized protocols are paramount for achieving high yields and purity. This guide provides the foundational knowledge and practical steps to enable researchers to successfully implement Fmoc SPPS in their workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. total-synthesis.com [total-synthesis.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. bachem.com [bachem.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

Fmoc-3-Aminobenzoic Acid: A Scaffolding for Innovation in Drug Development and Biomaterials

An In-depth Technical Guide to Emerging Research Areas

Introduction

Fmoc-3-aminobenzoic acid is a synthetic amino acid derivative that combines three key structural features: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, a rigid phenyl ring, and a meta-substitution pattern. This unique geometry offers a distinct conformational constraint compared to its ortho- and para-isomers, making it a valuable building block for advanced applications. The inherent hydrophobicity and aromaticity of the Fmoc group promote molecular self-assembly, while the aminobenzoic acid core provides a rigid scaffold for constructing complex molecular architectures.[1] This guide explores the potential research areas for Fmoc-3-aminobenzoic acid, targeting its application in the development of sophisticated peptidomimetics, self-assembling biomaterials, and advanced bioconjugates for therapeutic and diagnostic purposes.

Research Area 1: Peptidomimetics and Foldamers

Peptidomimetics are synthetic molecules that mimic the structure and function of natural peptides but offer improved pharmacological properties, such as enhanced stability against proteolytic degradation. Foldamers are a class of peptidomimetics; they are sequence-specific oligomers that adopt well-defined, predictable three-dimensional structures akin to the secondary structures of proteins.[2] The rigid, bent geometry of 3-aminobenzoic acid makes it an excellent candidate for inducing specific turns and creating unique, stable conformations in synthetic oligomers.

Focus Area: α-Helix and β-Sheet Mimetics for Targeting Protein-Protein Interactions (PPIs)

Many critical cellular processes are mediated by protein-protein interactions (PPIs), which often involve an α-helix from one protein binding to a groove on another.[3] Designing small molecules or foldamers that mimic these helical structures is a key strategy in modern drug discovery to disrupt pathological PPIs (e.g., p53-MDM2 in cancer).[3] Oligomers of N-alkylated aminobenzoic acids have been successfully synthesized to act as α-helix mimetics.[3][4] The defined angle of the 3-aminobenzoic acid unit can be exploited to create novel scaffolds that project side chains in a spatial arrangement that mimics the key residues of an α-helix or a β-turn. Furthermore, incorporating constrained residues like 3-aminobenzoic acid into a peptide hairpin can stabilize native-like folding in aqueous solutions.[5]

The synthesis of these foldamers typically employs Fmoc solid-phase peptide synthesis (SPPS), a robust and widely used methodology.[6] The workflow involves the sequential addition of Fmoc-protected building blocks onto a solid support resin.

-

Resin Swelling : Swell PAL-MBHA resin (100 mg, 0.1 mmol) in dimethylformamide (DMF, 5 mL) for 1 hour in a fritted syringe.

-

Fmoc Deprotection : Drain the DMF and add 20% piperidine in DMF (5 mL). Agitate for 5 minutes. Repeat once.

-

Washing : Wash the resin thoroughly with DMF (5x), dichloromethane (DCM, 5x), and DMF (5x).

-

Coupling : In a separate vial, dissolve Fmoc-3-aminobenzoic acid (0.5 mmol, 5 equiv), HATU (0.48 mmol, 4.8 equiv), and DIPEA (1.0 mmol, 10 equiv) in DMF (2 mL). Pre-activate for 5 minutes. Add the solution to the resin and agitate for 2 hours.

-

Post-Coupling Wash : Wash the resin as described in step 3.

-

Repeat : Repeat steps 2-5 for each subsequent monomer to be added to the chain.

-

Final Cleavage : After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Add a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) and agitate for 2 hours.

-

Purification : Filter the resin, precipitate the crude product in cold diethyl ether, and purify using reverse-phase HPLC.

The following data, adapted from the synthesis of related 3,4-diaminobenzoic acid derivatives, demonstrates the high efficiency achievable in coupling Fmoc-amino acids, which can be expected to be similar for Fmoc-3-aminobenzoic acid in SPPS.[7][8]

| Fmoc-Amino Acid Derivative | Yield (%) |

| Fmoc-Ala-Dbz-OH | 83 |

| Fmoc-Val-Dbz-OH | 87 |

| Fmoc-Gly-Dbz-OH | 90 |

| Fmoc-Lys(Boc)-Dbz-OH | 86 |

| Fmoc-Asp(OtBu)-OH | 94 |

Research Area 2: Self-Assembling Biomaterials

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and creating a gel.[9] Fmoc-modified amino acids are a well-studied class of LMWGs, where self-assembly is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties.[1][10] These hydrogels are of significant interest for biomedical applications due to their biocompatibility and structural similarity to the extracellular matrix (ECM).[9][11]

Focus Area: Injectable Hydrogels for Drug Delivery and Tissue Engineering

Fmoc-3-aminobenzoic acid is a prime candidate for forming stable hydrogels. The process can often be triggered by a change in pH or solvent, making it suitable for creating injectable formulations that solidify in situ.[12] The resulting nanofibrous scaffold can be used to encapsulate drugs, proteins, or cells for controlled, localized delivery.[12][13] These materials offer great promise in regenerative medicine as scaffolds that support cell growth and tissue repair.[11][14] Furthermore, some Fmoc-amino acid hydrogels have demonstrated inherent antimicrobial activity, making them attractive for wound dressing and coating medical devices.[15]